N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of diethyl 2-acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural similarity to natural products makes it useful in studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-acetylanthranilic acid: Shares the acetylamino group and has similar reactivity.
Azithromycin Related Compound H: Contains an acetylamino group and is used in pharmaceutical research.
2,3-dimethoxybenzamide derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
What sets N-[5-(acetylamino)-2-methoxyphenyl]-1-methyl-1H-indole-5-carboxamide apart is its unique combination of functional groups and the indole ring structure. This combination provides a versatile platform for chemical modifications and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-12(23)20-15-5-7-18(25-3)16(11-15)21-19(24)14-4-6-17-13(10-14)8-9-22(17)2/h4-11H,1-3H3,(H,20,23)(H,21,24) |
InChI Key |
KOSRFIXEOPIZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N(C=C3)C |
Origin of Product |
United States |
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